
STX140
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von STX140 beinhaltet die Sulfamoylierung von 2-Methoxyestradiol. Die Reaktion erfordert typischerweise die Verwendung von Sulfamoylchlorid und einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Sulfamoylchlorids zu verhindern .
Analyse Chemischer Reaktionen
Microtubule Disruption
STX140's primary mechanism involves microtubule disruption, which is essential for mitosis. By binding to tubulin, it prevents the formation of stable microtubules, leading to cell-cycle arrest at the G2/M phase and subsequent apoptosis . Studies have shown that this compound induces significant morphological changes in cancer cells, including depolarization of mitochondrial bioenergetics and activation of apoptotic pathways .
Induction of Apoptosis
Research indicates that this compound activates caspase-3/7 in various cancer cell lines, which are crucial mediators in the apoptotic process. The compound also down-regulates anti-apoptotic proteins such as survivin and XIAP, enhancing its pro-apoptotic effects .
In Vitro and In Vivo Studies
Various studies have explored the efficacy of this compound both in vitro and in vivo. In animal models, particularly transgenic mice with hormone-independent breast cancer, this compound demonstrated significant tumor inhibition compared to traditional therapies like paclitaxel .
Table 3: Comparative Efficacy of this compound vs. Paclitaxel
Parameter | This compound | Paclitaxel |
---|---|---|
Tumor Growth Inhibition | Significant | Moderate |
Induction of Apoptosis | High | Moderate |
Side Effects | Minimal | Significant |
Wissenschaftliche Forschungsanwendungen
STX140 wurde umfassend auf seine Antikrebs-Eigenschaften untersucht. Es hat sich gezeigt, dass es das Wachstum verschiedener Krebszelllinien, einschließlich Brustkrebs, Melanom und Taxan-resistenter Brustkrebszellen, hemmt . Neben seinen Antikrebs-Eigenschaften wurde this compound auf sein Potenzial zur Behandlung anderer Krankheiten untersucht, wie z. B. neurodegenerative Erkrankungen und entzündliche Erkrankungen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Mikrotubuli-Polymerisation stört, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Es interagiert mit Tubulin, einem Protein, das für die Mikrotubuli-Bildung unerlässlich ist, und hemmt dessen Polymerisation. Diese Störung der Mikrotubuli-Dynamik verhindert die korrekte Trennung der Chromosomen während der Zellteilung, was zu einem Zellzyklusarrest und anschließendem Zelltod führt .
Wirkmechanismus
STX140 exerts its effects by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . It interacts with tubulin, a protein that is essential for microtubule formation, and inhibits its polymerization. This disruption of microtubule dynamics prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest and subsequent apoptosis .
Vergleich Mit ähnlichen Verbindungen
STX140 ähnelt anderen Mikrotubuli-störenden Mitteln wie Paclitaxel und Docetaxel. Es hat mehrere einzigartige Eigenschaften, die es zu einem vielversprechenden therapeutischen Mittel machen. Im Gegensatz zu Paclitaxel und Docetaxel ist this compound gegen Taxan-resistente Krebszelllinien wirksam . Darüber hinaus hat this compound im Vergleich zu Paclitaxel eine geringere Neurotoxizität gezeigt, was es zu einer potenziell sichereren Alternative für die Krebsbehandlung macht .
Ähnliche Verbindungen umfassen:
Paclitaxel: Ein weit verbreitetes Chemotherapeutikum, das Mikrotubuli stabilisiert und ihre Depolymerisation verhindert.
Docetaxel: Ein weiteres Chemotherapeutikum, das ähnlich wie Paclitaxel wirkt, aber ein anderes Nebenwirkungsprofil aufweist.
2-Methoxyestradiol: Die Ausgangssubstanz von this compound, die ebenfalls Antikrebs-Eigenschaften besitzt, aber unter einer schlechten oralen Bioverfügbarkeit leidet.
Biologische Aktivität
STX140, also known as 2-Methoxyestradiol-3,17-O,O-bis-sulfamate, is a synthetic derivative of estradiol that has garnered attention for its potential as an anti-cancer agent. It exhibits unique biological activities, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Microtubule Disruption
this compound primarily functions as a microtubule disruptor. It binds to tubulin, leading to microtubule destabilization, which is critical for cell cycle progression. This disruption results in cell cycle arrest and apoptosis in cancer cells. Research indicates that this compound induces significant changes in mitochondrial bioenergetics, activating caspases involved in the apoptotic pathway .
Apoptotic Pathway Activation
The compound triggers apoptosis through the intrinsic pathway by depolarizing mitochondrial membranes and activating caspases 3 and 7. Additionally, it reduces the expression of anti-apoptotic proteins such as survivin and XIAP, further facilitating cell death .
In Vivo Studies
A significant body of research has demonstrated the efficacy of this compound in various animal models:
- Breast Cancer Models: In C3(1)/SV40 T-Ag transgenic mice, this compound showed superior anti-cancer efficacy compared to paclitaxel, with notable reductions in tumor burden and enhanced survival rates .
- Melanoma Models: In SKMEL-28 melanoma cells, this compound exhibited dose-dependent antiproliferative effects, with an IC50 value decreasing over time. Clonogenic assays confirmed its ability to inhibit colony formation effectively .
In Vitro Studies
This compound has been tested across multiple cancer cell lines:
These studies highlight this compound's potent anti-cancer properties across different types of malignancies.
Case Study 1: Breast Cancer Resistance
In a study investigating taxane-resistant breast cancer models, this compound maintained efficacy despite the presence of drug resistance mechanisms such as P-glycoprotein expression. This highlights its potential as a treatment option for patients with resistant forms of breast cancer .
Case Study 2: Ovarian Cancer
Research on A2780 ovarian carcinoma cells demonstrated that this compound not only induced apoptosis but also inhibited cell proliferation effectively. The compound was found to be less affected by resistance mechanisms compared to conventional chemotherapeutics .
Pharmacokinetics and Bioavailability
This compound exhibits excellent oral bioavailability (approximately 87%), making it a viable candidate for oral administration in clinical settings. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNIXKAKUZPSI-SSTWWWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336467 | |
Record name | 2-Methoxyestradiol disulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401600-86-0 | |
Record name | 2-Methoxyestradiol-3,17-O,O-bis(sulfamate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyestradiol disulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STX-140 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.